Journal Name:Food and Bioprocess Technology
Journal ISSN:1935-5130
IF:5.581
Journal Website:http://www.springer.com/food+science/journal/11947
Year of Origin:2008
Publisher:Springer New York
Number of Articles Per Year:189
Publishing Cycle:Quarterly
OA or Not:Not
Making molecules by mergoassociation: two atoms in adjacent nonspherical optical traps
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-18 , DOI: arxiv-2307.10295
Mergoassociation of two ultracold atoms to form a weakly bound molecule can occur when two optical traps that each contain a single atom are merged. Molecule formation occurs at an avoided crossing between a molecular state and the lowest motional state of the atom pair. We develop the theory of mergoassociation for pairs of nonidentical nonspherical traps. We develop a coupled-channel approach for the relative motion of the two atoms and present results for pairs of cylindrically symmetrical traps as a function of their anisotropy. We focus on the strength of the avoided crossing responsible for mergoassociation. We also develop an approximate method that gives insight into the dependence of the crossing strength on aspect ratio.
Detail
Ni-O-Ag catalyst enables 103-m2 artificial photosynthesis with >16% solar-to-chemical energy conversion efficiency
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI: arxiv-2307.12783
Herein, NiO nanosheets supported with Ag single atoms are synthesized for photothermal CO2 hydrogenation to achieve 1065 mmol g-1 h-1 of CO production rate under 1 sun irradiation, revealing the unparalleled weak sunlight driven reverse water-gas shift reaction (RWGS) activity. This performance is attributed to the coupling effect of Ag-O-Ni sites to enhance the hydrogenation of CO2 and weaken the CO adsorption, resulting in 1434 mmol g-1 h-1 of CO yield at 300 degree, surpassing any low-temperature RWGS performances ever reported. Building on this, we integrated the 2D Ni1Ag0.02O1 supported photothermal RWGS with commercial photovoltaic electrolytic water splitting, leading to the realization of 103 m2 scale artificial photosynthesis system with a daily CO yield of 18.70 m3, a photochemical energy conversion efficiency of >16%, over 90% H2 ultilazation efficiency, outperforming other types of artificial photosynthesis. The results of this research chart a promising course for designing practical, natural sunlight-driven artificial photosynthesis systems and highly efficient platinum-free CO2 hydrogenation catalysts. This work is a significant step towards harnessing solar energy more efficiently and sustainably, opening exciting possibilities for future research and development in this area.
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Is there a relationship between wettability and rates of equilibration of the H-bonded oligomer PMMS under confinement?
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-18 , DOI: arxiv-2307.09115
In this paper, we investigated the annealing experiments of poly(mercaptopropylmethylsiloxane, PMMS) confined within two types of porous templates (anodic aluminium oxide, AAO, and silica) characterized by different pore diameter, d= 8-120nm, using different thermal protocols (varying significantly in cooling/heating rate) by means of Broadband Dielectric Spectroscopy (BDS) supported by the complementary Differential Scanning Calorimetry (DSC) and temperature-dependent contact angle, {\theta}, measurements. It was found that relaxation times obtained from routine temperature-dependent dielectric investigations deviate from the bulk behavior when approaching the glass transition temperature. Importantly, this confinement induced effect can be easily removed by the annealing experiments performed at some specific range of temperatures. The analysis of the dielectric data collected during isothermal experiments of confined samples that was beforehand cooled with different rates revealed that (i) constant rates of annealing gets longer with cooling and weakly depend on the rate of cooling, and (ii) activation energy of the equilibration process, E_a, varies with the reduction of the pore diameter and material the porous template is made of. In fact, there is significant reduction in E_a from ~62 to ~23 kJ/mol obtained for the annealing process carried out in AAO (d= 10 nm) and silica (d= 8 nm) membranes, respectively. Such significant change in E_a can be explained taking into account temperature-dependence of {\theta} of PMMS indicating a notable change in wettability between both surfaces upon cooling. As a consequence, one can expect that the mass exchange between interfacial and core molecules as well as adsorption-desorption processes occurring at the interface at lower temperatures must be affected.
Detail
Rigorous screened interactions for realistic correlated electron systems
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13584
We derive a widely-applicable first principles approach for determining two-body, static effective interactions for low-energy Hamiltonians with quantitative accuracy. The algebraic construction rigorously conserves all instantaneous two-point correlation functions in a chosen model space at the level of the random phase approximation, improving upon the traditional uncontrolled static approximations. Applied to screened interactions within a quantum embedding framework, we demonstrate these faithfully describe the relaxation of local subspaces via downfolding high-energy physics in molecular systems, as well as enabling a systematically improvable description of the long-range plasmonic contributions in extended graphene.
Detail
Conduction band tuning by controlled alloying of Fe into Cs2AgBiBr6 double perovskite powders
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI: arxiv-2307.12747
Halide double perovskite semiconductors such as Cs2AgBiBr6 are widely investigated as a more stable, less toxic alternative to lead-halide perovskites in light conversion applications including photovoltaics and photoredox catalysis. However, the relatively large and indirect bandgap of Cs2AgBiBr6 limits efficient sunlight absorption. Here, we show that controlled replacement of Bi3+ with Fe3+ via mechanochemical synthesis results in a remarkable tunable absorption onset between 2.1 and ~1 eV. Our first-principles density functional theory (DFT) calculations suggest that this bandgap reduction originates primarily from a lowering of the conduction band upon introduction of Fe3+. Furthermore, we find that the tunability of the conduction band energy is reflected in the photoredox activity of these semiconductors. Finally, our DFT calculations predict a direct bandgap when >50% of Bi3+ is replaced with Fe3+. Our findings open new avenues for enhancing the sunlight absorption of double perovskite semiconductors and for harnessing their full potential in sustainable energy applications.
Detail
The role of spin polarization and dynamic correlation in singlet-triplet gap inversion of heptazine derivatives
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-18 , DOI: arxiv-2307.09075
The new generation of proposed light-emitting molecules for OLEDs has raised a considerable research interest due to its exceptional feature-a negative singlet-triplet (ST) gap violating the Hund's multiplicity rule in the excited S1 and T1 states. We investigate the role of spin polarization in the mechanism of ST gap inversion. Spin polarization is associated with doubly excited determinants of certain types, whose presence in the wavefunction expansion favors the energy of the singlet state more than that of the triplet. Using a perturbation theory-based model for spin polarization, we propose a simple descriptor for prescreening of candidate molecules with negative ST gaps and prove its usefulness for heptazine-type molecules. Numerical results show that the quantitative effect of spin polarization is approximately inverse-proportional to the HOMO-LUMO exchange integral. Comparison of single- and multireference coupled- cluster predictions of ST gaps shows that the former methods provide good accuracy by correctly balancing the effects of doubly excited determinants and dynamic correlation. We also show that accurate ST gaps may be obtained using a complete active space model supplemented with dynamic correlation from multireference adiabatic connection theory.
Detail
Electrophoresis of ions and elecrolyte conductivity: from bulk to nanochannels
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-20 , DOI: arxiv-2307.10921
When electrolyte solutions are confined in micro- and nanochannels their conductivity is significantly different from those in a bulk phase. Here we revisit the theory of this phenomenon by focusing attention on the reduction in the ion mobility with the concentration of salt and a consequent impact to the conductivity of a solution, from bulk to confined in a narrow slit. Equations for the zeta potentials and mobilities of ions are derived and used to obtain the expression for a bulk conductivity valid in a much larger concentration range than it was in earlier theories. By extending the formalism to the electrolyte solution in the charged channel the equations describing the conductivity in different modes are presented. They can be regarded as a generalization of prior work on the channel conductivity to a more realistic case of a nonzero reduction of the zeta potential and electrophoretic mobility of ions with salt concentration. Our analysis provides a framework for interpreting measurements on the conductivity of electrolyte solutions in the bulk and in narrow channels
Detail
A Theoretical Investigation of the Grand- and the Canonical Potential Energy Surface: The Interplay between Electronic and Geometric Response at Electrified Interfaces
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI: arxiv-2307.09817
How does an electrochemical interface respond to changes in the electrode potential? How does the response affect the key properties of the system - energetics, excess charge, capacitance? Essential questions key to ab-initio simulations of electrochemical systems, which we address in this work on the basis of a rigorous mathematical evaluation of the interfacial energetics at constant applied potential. By explicitly taking into account the configurational and electronic degrees of freedom we derive important statements about stationary points in the electronically grand canonical ensemble. We analyze their geometric response to changes in electrode potential and show that it can be mapped identically onto an additional contribution to the system's capacitance. We draw similar conclusions for the constant charge ensemble which equally allows to assess the respective stationary points. Our analysis of the relation between the canonical and grand canonical energetics reveals, however, one key difference between both ensembles. While the constant potential ensemble yields in general positive capacitances at local minima, the capacitance of local minima in the constant charge ensemble might become negative. We trace back this feature to the possibility of character switching of stationary points when switching between the ensembles causing the differences in the response to perturbations. Our systematical analysis not only provides a detailed qualitative and quantitative understanding of the interplay between electronic and configurational degrees of freedom and their contributions to the energetics of electrified interfaces but also highlights the similarities and subtle dissimilarities between the canonical and grand canonical description of the electronic degrees of freedom, which is crucial for a better understanding of theoretical calculations with and without potentiostat.
Detail
ReaxFF Simulations of Self-Assembled Monolayers On Silver Surfaces and Nanocrystals
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-20 , DOI: arxiv-2307.10858
The self-assembled monolayers of alkane thiolates on Ag (111) surfaces and nanoparticles are studied using molecular dynamics. Reactive force fields allow simulations of very large systems such as nanoparticles of 10 nm. Stable (sqrt(7) X sqrt(7))R19.1{\deg} assemblies are obtained as experimentally observed for these systems. Only nanoparticles smaller than 4 nm show a spontaneous restructuration of the metallic core. The preferred adsorption site is found to be in an on-top position, in good agreement with recent X-ray absorption near edge structure experiments. Moreover, similar distances between the sulfur headgroups are found on the facets and edges.
Detail
CH$_4$ and CO$_2$ Adsorption Mechanisms on Monolayer Graphenylene and their Effects on Optical and Electronic Properties
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13472
In this study, we employ a computational chemistry--based modeling approach to investigate the adsorption mechanisms of CH$_4$ and CO$_2$ on monolayer GPNL, with a specific focus on their effects on optical adsorption and electrical transport properties at room temperature. To simulate the adsorption dynamics as closely as possible to experimental conditions, we utilize the self--consistent charge tight--binding density functional theory (SCC--DFTB). Through semi--classical molecular dynamics (MD) simulations, we observe the formation of H$_2$ molecules from the dissociation of CH$_4$ and the formation of CO+O species from carbon dioxide molecules. This provides insights into the adsorption and dispersion mechanisms of CH$_4$ and CO$_2$ on GPNL. Furthermore, we explore the impact of molecular adsorption on optical absorption properties. Our results demonstrate that CH$_4$ and CH$_2$ affects drastically the optical adsorption of GPNL, while CO$_2$ does not significantly affect the optical properties of the two--dimensional material. To analyze electron transport, we employ the open--boundary non--equilibrium Green's function method. By studying the conductivity of GPNL and graphene under voltage bias up to 300 mV, we gain valuable insights into the electrical transport properties of GPNL under optical absorption conditions. The findings from our computational modeling approach might contribute to a deeper understanding of the potential applications of GPNL in hydrogen production and advanced electronic devices.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 FOOD SCIENCE & TECHNOLOGY 食品科技2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 54 Science Citation Index Expanded Not
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